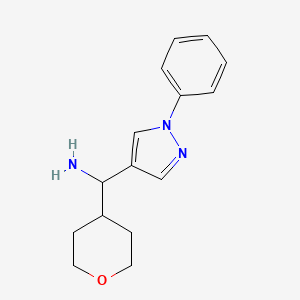

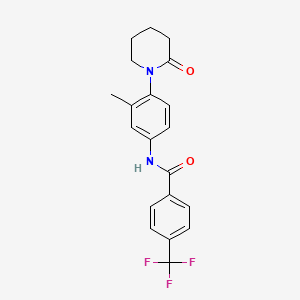

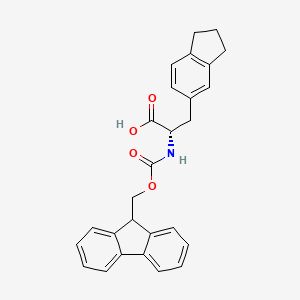

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)azetidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)azetidine-1-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the azetidine and triazole moieties. While the specific papers provided do not directly discuss this compound, they offer insights into the synthesis and properties of related azetidine and triazole derivatives.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods, including formal [3 + 3] cycloaddition reactions. For instance, a TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides has been developed to synthesize highly functionalized triazinines, which can be thermolyzed into azetidines . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by a four-membered ring, which can be substituted with various functional groups to modulate the compound's properties. The presence of a triazole ring, as in the compound of interest, adds to the complexity and potential for interaction with biological targets. The triazole ring is known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to engage in hydrogen bonding .

Chemical Reactions Analysis

Azetidine derivatives can undergo a range of chemical reactions, including cyclization and substitution. The reactivity of these compounds is influenced by the substituents on the azetidine ring and the presence of other reactive moieties, such as triazoles. The intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones to form azolyl-substituted 1H-1,2,4-triazoles demonstrates the potential for creating diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are determined by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and stability. The synthesis of 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides, for example, involves the attachment of phenothiazine, which could affect the lipophilicity and pharmacokinetic profile of the molecules .

科学的研究の応用

Synthesis and Chemical Properties

- The development of TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides for the synthesis of highly functionalized triazinines and azetidines demonstrates the versatility of these compounds in creating biologically significant molecules through simple thermolysis (Zhang et al., 2014).

Biological Applications and Studies

- The study on conformational properties of ascidiacyclamide analogues with cyclic α-amino acids instead of oxazoline residues highlights the potential of azetidine-containing compounds in exploring substitutes for biologically active molecules, with specific interest in their cytotoxicity and structural stability (Asano et al., 2017).

- Synthesis of Azetidinone derivatives of 2-Amino-5-Nitrothiazole and their medicinal importance, showcasing the synthesis and characterization of compounds with potential antibacterial, antifungal, antitubercular, and anti-inflammatory activities, further underline the medicinal potential of azetidine derivatives (Samadhiya et al., 2013).

- The discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents against primary pathogens, including Gram-positive and Gram-negative bacterial strains as well as fungal strains, illustrates the broad spectrum of potential applications of triazole derivatives in addressing microbial resistance (Pokhodylo et al., 2021).

特性

IUPAC Name |

3-(4-cyclopropyltriazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-11-3-2-4-13(7-11)17-16(22)20-8-14(9-20)21-10-15(18-19-21)12-5-6-12/h2-4,7,10,12,14H,5-6,8-9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGZZVVGKSXUSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)azetidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2545249.png)

![2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2545251.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)

![2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545258.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2545263.png)

![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)